molecular formula C27H16O3 B11161654 3-(naphthalen-2-yl)-5-phenyl-7H-furo[3,2-g]chromen-7-one

3-(naphthalen-2-yl)-5-phenyl-7H-furo[3,2-g]chromen-7-one

Cat. No.: B11161654
M. Wt: 388.4 g/mol
InChI Key: PBFPQESEWRHBCV-UHFFFAOYSA-N
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Description

3-(naphthalen-2-yl)-5-phenyl-7H-furo[3,2-g]chromen-7-one is a complex organic compound that belongs to the class of furochromenes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(naphthalen-2-yl)-5-phenyl-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of naphthalene derivatives with phenyl-substituted chromenes in the presence of a strong acid catalyst can lead to the formation of the desired furochromene structure .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

3-(naphthalen-2-yl)-5-phenyl-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under controlled conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives with altered electronic properties.

Scientific Research Applications

3-(naphthalen-2-yl)-5-phenyl-7H-furo[3,2-g]chromen-7-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(naphthalen-2-yl)-5-phenyl-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease progression or activate receptors that promote beneficial cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(naphthalen-2-yl)-5-phenyl-7H-furo[3,2-g]chromen-7-one is unique due to its specific structural features, which confer distinct electronic and steric properties. These unique characteristics make it a valuable compound for various applications, particularly in the development of new therapeutic agents and advanced materials.

Properties

Molecular Formula

C27H16O3

Molecular Weight

388.4 g/mol

IUPAC Name

3-naphthalen-2-yl-5-phenylfuro[3,2-g]chromen-7-one

InChI

InChI=1S/C27H16O3/c28-27-14-21(18-7-2-1-3-8-18)22-13-23-24(16-29-25(23)15-26(22)30-27)20-11-10-17-6-4-5-9-19(17)12-20/h1-16H

InChI Key

PBFPQESEWRHBCV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)OC3=CC4=C(C=C23)C(=CO4)C5=CC6=CC=CC=C6C=C5

Origin of Product

United States

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